Lipophilicity Tuning: 5-Methyl Group Confers +0.25 LogP Increase Over Unsubstituted 1H-Indazol-6-amine
5-Methyl-1H-indazol-6-amine exhibits a calculated consensus LogP of 0.98 and LogD (pH 7.4) of 0.98 [1]. In contrast, the unsubstituted parent 1H-indazol-6-amine (CAS 6967-12-0) has an ACD/LogP of 0.73 and ACD/LogD (pH 7.4) of 0.73 . The 5-methyl substituent thus contributes a ΔLogP of approximately +0.25 log units, representing a ~1.8-fold increase in octanol-water partition coefficient. Both compounds share identical TPSA values of 54.7 Ų and zero rotatable bonds, meaning the lipophilicity increase is achieved without penalty to hydrogen-bonding capacity or conformational flexibility. This finely tuned lipophilicity enhancement can improve passive membrane permeability while maintaining aqueous solubility within the 'soluble' range (calculated solubility ~1.07 mg·mL⁻¹ for the 5-methyl derivative) [1].
| Evidence Dimension | Lipophilicity (LogP / LogD pH 7.4) |
|---|---|
| Target Compound Data | LogP = 0.98; LogD (pH 7.4) = 0.98; TPSA = 54.7 Ų; Solubility = 1.07 mg·mL⁻¹ (calculated) |
| Comparator Or Baseline | 1H-Indazol-6-amine (CAS 6967-12-0): ACD/LogP = 0.73; ACD/LogD (pH 7.4) = 0.73; TPSA = 54.7 Ų |
| Quantified Difference | ΔLogP = +0.25 (34% increase); comparable TPSA; methyl adds 14.03 Da to MW (147.18 vs. 133.15) |
| Conditions | Calculated physicochemical properties using ACD/Labs and JChem algorithms at 25 °C, pH 7.4 |
Why This Matters
The +0.25 LogP shift provides measurable improvement in membrane permeability potential without breaching Lipinski compliance, making this compound preferable for cell-based assays where the unsubstituted parent may suffer from insufficient passive diffusion.
- [1] ChemBase.cn. 5-Methyl-1H-indazol-6-amine, CBID 269420. LogP 0.9808, LogD (pH 7.4) 0.9808, TPSA 54.7 Ų, Solubility 1.07 mg/mL (ESOL). http://www.chembase.cn/molecule-269420.html View Source
